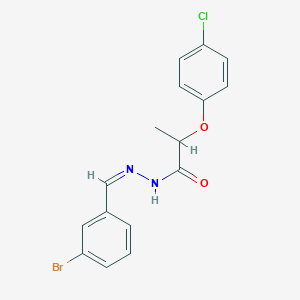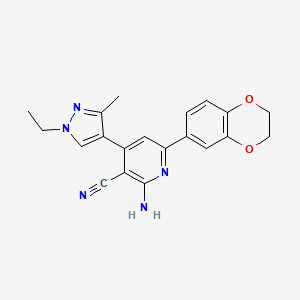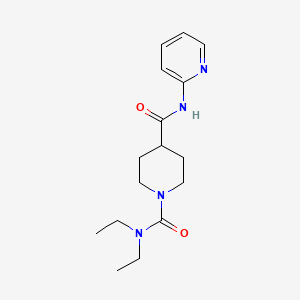
benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is a chemical compound that belongs to the family of acrylates. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Moreover, it has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
Biochemical and Physiological Effects:
Benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been reported to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is its versatility as a building block for the synthesis of various bioactive molecules. Moreover, it has shown promising results in various pharmacological assays, making it a potential lead compound for drug discovery. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research on benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, more research is needed to explore its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Thirdly, the synthesis of analogs of this compound with improved pharmacological properties should be explored. Finally, the development of new methods for the synthesis of this compound should be investigated to improve its scalability and reduce its cost.
In conclusion, benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
合成法
The synthesis of benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate involves the reaction of benzyl acrylate, cinnamic acid, and p-anisidine in the presence of a catalyst. The reaction proceeds through a series of steps, including esterification, amidation, and Michael addition. The final product is obtained after purification through column chromatography.
科学的研究の応用
Benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been used as a building block for the synthesis of various bioactive molecules.
特性
IUPAC Name |
benzyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-30-23-15-12-21(13-16-23)18-24(26(29)31-19-22-10-6-3-7-11-22)27-25(28)17-14-20-8-4-2-5-9-20/h2-18H,19H2,1H3,(H,27,28)/b17-14+,24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCSRGOHYNLEJ-ANEVDTJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)
![N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)

![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)

![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)